molecular formula C13H10O6 B2581475 (e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one CAS No. 1799964-66-1

(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one

Cat. No. B2581475
CAS RN: 1799964-66-1
M. Wt: 262.217
InChI Key: KBZZJHPTCGVLDQ-HNQUOIGGSA-N
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Description

“(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one” is a chemical compound that has been studied for its potential neuroprotective effects . It belongs to a class of compounds known as (E)-3,4-dihydroxystyryl alkyl sulfones, which have been designed and synthesized as new analogues of neurodegenerative agents . These compounds have shown interesting multifunctional neuroprotective effects, including antioxidative and antineuroinflammatory properties .


Synthesis Analysis

The synthesis of these compounds involves the design and creation of new analogues of neurodegenerative agents . The specific methods and procedures for the synthesis of “this compound” are not detailed in the available resources.

Scientific Research Applications

Anticancer Potential

The compound and its derivatives have been identified for their selective cytotoxicity against cancer cell lines. Specifically, derivatives from Phellinus igniarius, such as 3-(4-hydroxystyryl)-8,9-dihydroxypyrano[4,3-c]isochromene-4-one and 3-(3,4-hydroxystyryl)-8,9-dihydroxypyrano[4,3-c]isochromene-4-one, demonstrated in vitro selective cytotoxicity against human lung cancer (A549) and liver cancer (Bel7402) cell lines. This suggests a potential application in cancer treatment or drug development (Mo et al., 2004).

Polymer Synthesis

The compound has been involved in the synthesis of polymers. It was used to create 2-methoxy-6-ethoxy-5-cyano-3,4-dihydro-2H-pyrans, which were then polymerized through ring-opening polymerization to obtain alternating head-to-head vinyl copolymers. These copolymers exhibit unique properties such as differences in their NMR and IR spectra, varying glass transition temperatures, and solubility in common solvents, indicating applications in material science and engineering (Lee & Cho, 1987a).

Biological Activity and Synthesis

The compound has been involved in multiple synthetic and biological studies:

  • Synthesis of α,β-didehydroamino acid derivatives containing an isoxazolyl or a pyrazolyl ring attached at the β-position was explored using 2H-pyran-2-ones as synthons. The research highlighted the influence of substituents and reaction conditions on the stereoselective formation of these compounds, indicating its importance in the field of synthetic organic chemistry (Vraniar et al., 2002).

  • Novel (E)-3,4-dihydroxystyryl aralkyl sulfones and sulfoxides were synthesized as analogues showing multifunctional neuroprotective effects, including antioxidative and antineuroinflammatory properties. These compounds demonstrated potent effects against various toxicities, indicating potential applications in neuroprotection and the treatment of neurodegenerative diseases (Ning et al., 2014).

Mechanism of Action

Target of Action

The primary targets of (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one are HIV-1 CCR5 and integrase . These targets play a crucial role in the life cycle of the HIV-1 virus. CCR5 is a chemokine receptor on the host cell surface that the virus uses to enter the cell, while integrase is an enzyme that the virus uses to integrate its genetic material into the host’s DNA .

Mode of Action

This compound interacts with its targets by inhibiting their function. It prevents the HIV-1 virus from entering host cells by blocking the CCR5 receptor. Additionally, it inhibits the action of the integrase enzyme, preventing the virus from integrating its genetic material into the host’s DNA .

Biochemical Pathways

The compound affects the HIV-1 life cycle pathway. By inhibiting the function of CCR5 and integrase, it prevents the virus from entering host cells and integrating its genetic material into the host’s DNA. This disrupts the virus’s ability to replicate and spread, thereby inhibiting the progression of the disease .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of HIV-1 infection. It prevents the virus from entering host cells and integrating its genetic material into the host’s DNA, thereby disrupting the virus’s ability to replicate and spread .

Future Directions

The future directions for the study of “(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one” involve its potential as a multifunctional neuroprotective agent . With the predicted CNS (+) blood-brain barrier (BBB) permeability, low cytotoxicity, and favorable physiochemical properties based on calculation, this compound can be further developed as a potential multifunctional neuroprotective agent .

properties

IUPAC Name

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O6/c14-9-4-2-7(5-10(9)15)1-3-8-6-11(16)12(17)13(18)19-8/h1-6,14-17H/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZZJHPTCGVLDQ-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C(=O)O2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=C(C(=O)O2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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